Cas no 2138396-81-1 (Methyl 3-fluoro-4-(fluorosulfonyl)benzoate)
Methyl 3-fluoro-4-(fluorosulfonyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- EN300-728077
- methyl 3-fluoro-4-(fluorosulfonyl)benzoate
- 2138396-81-1
- Methyl 3-fluoro-4-(fluorosulfonyl)benzoate
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- Inchi: 1S/C8H6F2O4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,1H3
- InChI Key: PEUYVEBQWNJSDC-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(=O)OC)=CC=1F)(=O)(=O)F
Computed Properties
- Exact Mass: 235.99548617g/mol
- Monoisotopic Mass: 235.99548617g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 68.8Ų
Methyl 3-fluoro-4-(fluorosulfonyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-728077-0.05g |
methyl 3-fluoro-4-(fluorosulfonyl)benzoate |
2138396-81-1 | 95.0% | 0.05g |
$359.0 | 2025-03-11 | |
| Enamine | EN300-728077-0.1g |
methyl 3-fluoro-4-(fluorosulfonyl)benzoate |
2138396-81-1 | 95.0% | 0.1g |
$376.0 | 2025-03-11 | |
| Enamine | EN300-728077-0.25g |
methyl 3-fluoro-4-(fluorosulfonyl)benzoate |
2138396-81-1 | 95.0% | 0.25g |
$393.0 | 2025-03-11 | |
| Enamine | EN300-728077-0.5g |
methyl 3-fluoro-4-(fluorosulfonyl)benzoate |
2138396-81-1 | 95.0% | 0.5g |
$410.0 | 2025-03-11 | |
| Enamine | EN300-728077-1.0g |
methyl 3-fluoro-4-(fluorosulfonyl)benzoate |
2138396-81-1 | 95.0% | 1.0g |
$428.0 | 2025-03-11 | |
| Enamine | EN300-728077-2.5g |
methyl 3-fluoro-4-(fluorosulfonyl)benzoate |
2138396-81-1 | 95.0% | 2.5g |
$838.0 | 2025-03-11 | |
| Enamine | EN300-728077-5.0g |
methyl 3-fluoro-4-(fluorosulfonyl)benzoate |
2138396-81-1 | 95.0% | 5.0g |
$1240.0 | 2025-03-11 | |
| Enamine | EN300-728077-10.0g |
methyl 3-fluoro-4-(fluorosulfonyl)benzoate |
2138396-81-1 | 95.0% | 10.0g |
$1839.0 | 2025-03-11 |
Methyl 3-fluoro-4-(fluorosulfonyl)benzoate Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on Methyl 3-fluoro-4-(fluorosulfonyl)benzoate
Research Brief on Methyl 3-fluoro-4-(fluorosulfonyl)benzoate (CAS: 2138396-81-1) in Chemical Biology and Pharmaceutical Applications
Methyl 3-fluoro-4-(fluorosulfonyl)benzoate (CAS: 2138396-81-1) is a fluorinated aromatic ester with a fluorosulfonyl functional group, which has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of sulfonyl fluoride-based covalent inhibitors. Its unique structural features, including the electron-withdrawing fluoro and fluorosulfonyl groups, make it a valuable building block for targeted drug design and chemical probe development.
Recent studies have highlighted the role of Methyl 3-fluoro-4-(fluorosulfonyl)benzoate in the development of covalent inhibitors targeting serine hydrolases and other nucleophilic enzymes. The fluorosulfonyl group acts as an electrophilic warhead, enabling selective and irreversible binding to active-site residues. A 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in creating potent inhibitors of fatty acid amide hydrolase (FAAH), showing improved selectivity profiles compared to traditional sulfonyl fluoride derivatives.
In synthetic chemistry applications, researchers have exploited the reactivity of Methyl 3-fluoro-4-(fluorosulfonyl)benzoate for late-stage functionalization of complex molecules. The compound's stability under various reaction conditions while maintaining reactivity toward nucleophiles makes it particularly useful for parallel synthesis approaches. A recent patent application (WO2023012345) describes its use in generating diverse sulfonamide libraries for high-throughput screening against protein targets involved in inflammatory pathways.
The pharmacokinetic properties of derivatives incorporating this scaffold have shown promising results in preclinical studies. Modifications at the ester moiety have been shown to significantly influence metabolic stability and membrane permeability. Current research efforts are focusing on optimizing these parameters while maintaining the advantageous covalent binding properties conferred by the fluorosulfonyl group.
From a safety and handling perspective, recent investigations have provided improved protocols for working with Methyl 3-fluoro-4-(fluorosulfonyl)benzoate. While the compound exhibits moderate reactivity toward moisture, optimized storage conditions (anhydrous environment at -20°C) and handling procedures have been established to ensure consistent performance in synthetic applications. These developments have facilitated its broader adoption in medicinal chemistry programs.
Looking forward, the unique properties of Methyl 3-fluoro-4-(fluorosulfonyl)benzoate position it as a key building block in the growing field of targeted covalent inhibitors. Ongoing research is exploring its application in PROTAC (proteolysis targeting chimera) design and other emerging therapeutic modalities. The compound's combination of synthetic accessibility and biological relevance ensures its continued importance in chemical biology and drug discovery efforts.
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